molecular formula C15H11ClF2O2S B1427147 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol CAS No. 944944-61-0

4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Cat. No.: B1427147
CAS No.: 944944-61-0
M. Wt: 328.8 g/mol
InChI Key: XYALFOHXBMXTOG-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol is an organic compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chroman backbone with a 4-chlorophenylthio group and two fluorine atoms at the 5 and 8 positions. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Chroman Backbone: The chroman backbone can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

  • **Introduction of the

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5,8-difluoro-3,4-dihydro-2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O2S/c16-8-1-3-9(4-2-8)21-15-12(19)7-20-14-11(18)6-5-10(17)13(14)15/h1-6,12,15,19H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYALFOHXBMXTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=C(C=CC(=C2O1)F)F)SC3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729269
Record name 4-[(4-Chlorophenyl)sulfanyl]-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944944-61-0
Record name 4-[(4-Chlorophenyl)sulfanyl]-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,8-Difluoro-2H-chromene oxide (23 g, 0.125 mole) and 4-Chloro-benzenethiol (18.1 g, 0.125 mmole) were dissolved in 500 ml DCM and InCl3 (2.9 g, 0.013 mole) was added. The reaction was stirred at room temperature overnight. 200 ml DCM and 200 ml water were added. The organic layer washed with brine, dried over Na2SO4 and concentrated. The product was purified by column chromatography (EtOAc/hexane from 0/100 to 50/50 in 55 minute). Yield: 23.2 g, 57%. 1H NMR (CDCl3 400 MHz δ 7.48 (d, J=8.8 Hz, 2H), 7.34 (d, J=8.8 Hz, 2H), 7.01 (m, 1H), 6.64 (m, 1H), 4.63 (d, J=11.7 Hz, 1H), 4.32-4.41 (m, 2H), 4.12 (m, 1H).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
InCl3
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol
Reactant of Route 2
4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol
Reactant of Route 3
4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol
Reactant of Route 4
4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol
Reactant of Route 5
4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol
Reactant of Route 6
Reactant of Route 6
4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

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